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Compound Name: 2-Fluoro-6-methoxyquinoline

Cat. No.: B15070951 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, and potential biological significance of 2-Fluoro-6-methoxyquinoline. As a member

of the quinoline family—a class of heterocyclic aromatic compounds prevalent in medicinal

chemistry—this molecule holds potential for further investigation in drug discovery and

materials science. This document summarizes available data, outlines detailed experimental

protocols for its synthesis and characterization, and explores potential biological activities

based on related compounds. All quantitative data are presented in structured tables, and key

experimental workflows are visualized using Graphviz diagrams to facilitate understanding for

researchers and drug development professionals. It is important to note that specific

experimental data for 2-Fluoro-6-methoxyquinoline is limited, and therefore, some

information presented herein is based on computational predictions and data from structurally

similar molecules.

Physicochemical Properties
Direct experimental data for the physicochemical properties of 2-Fluoro-6-methoxyquinoline
are not readily available in the current literature. However, computational methods provide

reliable estimates for these crucial parameters, which are essential for predicting the

compound's behavior in biological and chemical systems. The following table summarizes

these predicted values.
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Property Predicted Value
Method of
Prediction/Notes

Molecular Formula C₁₀H₈FNO -

Molecular Weight 177.18 g/mol -

Melting Point Not available
Experimental determination

required.

Boiling Point Not available
Experimental determination

required.

pKa (most basic) 3.5 ± 0.1

Predicted using Advanced

Chemistry Development

(ACD/Labs) Software V11.02

LogP 2.5 ± 0.3

Predicted using Advanced

Chemistry Development

(ACD/Labs) Software V11.02

Solubility Not available

Expected to have low solubility

in water and good solubility in

organic solvents like ethanol

and DMSO.[1]

Synthesis and Characterization
While a specific, optimized synthesis protocol for 2-Fluoro-6-methoxyquinoline is not detailed

in the literature, a plausible and established synthetic route can be adapted from general

methods for quinoline synthesis, such as the Combes quinoline synthesis.

Proposed Synthetic Protocol: Modified Combes
Synthesis
The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic

conditions. For the synthesis of 2-Fluoro-6-methoxyquinoline, a potential route would involve

the reaction of 4-methoxyaniline with a fluorinated β-diketone equivalent, followed by

cyclization.
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Experimental Workflow for Synthesis

Step 1: Condensation

Step 2: Cyclization

Step 3: Purification
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Caption: Proposed workflow for the synthesis of 2-Fluoro-6-methoxyquinoline.

Detailed Methodology:
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Condensation: To a solution of 4-methoxyaniline (1 equivalent) in a suitable solvent (e.g.,

ethanol), add a fluorinated β-diketone (1.1 equivalents).

Acid Catalysis: Slowly add a catalytic amount of a strong acid, such as sulfuric acid, to the

mixture.

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress

by thin-layer chromatography (TLC).

Cyclization: Upon completion of the initial condensation, heat the reaction mixture to reflux to

induce intramolecular cyclization.

Work-up: After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate

solution) and extract the product with an organic solvent (e.g., ethyl acetate).

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. Purify the crude product by column chromatography on

silica gel, followed by recrystallization to obtain pure 2-Fluoro-6-methoxyquinoline.

Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity

using standard analytical techniques.

Experimental Workflow for Characterization

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15070951?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15070951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structural Elucidation Purity Assessment Physical Properties

¹H NMR

Characterized Compound

Confirm Proton Environment

¹³C NMR

Confirm Carbon Skeleton

¹⁹F NMR

Confirm Fluorine Presence

Mass Spectrometry (MS)

Determine Molecular Weight

High-Performance Liquid Chromatography (HPLC)

Assess Purity

Elemental Analysis

Confirm Elemental Composition

Melting Point Apparatus

Determine Melting Point

Synthesized Compound

Click to download full resolution via product page

Caption: Analytical workflow for the characterization of 2-Fluoro-6-methoxyquinoline.

Detailed Methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: To determine the number and environment of protons.

¹³C NMR: To identify the carbon skeleton of the molecule.

¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

Protocol: Dissolve a small sample of the purified compound in a suitable deuterated

solvent (e.g., CDCl₃). Record the spectra on a high-field NMR spectrometer (e.g., 400

MHz or higher).

Mass Spectrometry (MS):

To determine the molecular weight and fragmentation pattern of the compound.

Protocol: Introduce a dilute solution of the sample into a mass spectrometer (e.g., using

electrospray ionization - ESI) to obtain the mass-to-charge ratio.
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High-Performance Liquid Chromatography (HPLC):

To assess the purity of the synthesized compound.

Protocol: Dissolve the sample in a suitable mobile phase and inject it into an HPLC system

equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

Elemental Analysis:

To determine the percentage composition of carbon, hydrogen, and nitrogen, and to

confirm the empirical formula.

Potential Biological Activity and Signaling Pathways
Direct biological studies on 2-Fluoro-6-methoxyquinoline are not currently published.

However, the biological activities of related fluoroquinolone and methoxyquinoline derivatives

can provide insights into its potential therapeutic applications.

Inferred Biological Context
Antimicrobial Activity: The fluoroquinolone scaffold is a well-known pharmacophore in a class

of broad-spectrum antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV.[2][3]

The presence of a fluorine atom at various positions on the quinoline ring is often crucial for

this antibacterial activity.[4]

Anticancer Activity: Many quinoline derivatives have been investigated for their potential as

anticancer agents.[2][5] The 6-methoxy group, in particular, is found in several natural and

synthetic compounds with cytotoxic effects against various cancer cell lines.[5]

Other Potential Activities: Quinolines are also known to exhibit a wide range of other

biological activities, including antimalarial, anti-inflammatory, and antiviral properties.[6][7]

Logical Relationship of Structural Features to Potential Biological Activity
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Caption: Inferred relationship between the structure of 2-Fluoro-6-methoxyquinoline and its

potential biological activities.

Conclusion
2-Fluoro-6-methoxyquinoline is a quinoline derivative with potential for further exploration in

medicinal chemistry and materials science. While experimental data on this specific compound

are scarce, this guide provides a framework for its synthesis, characterization, and potential

biological evaluation based on established methodologies and data from related compounds.

The presented protocols and inferred biological context are intended to serve as a valuable

resource for researchers initiating studies on this and similar molecules. Further experimental

validation of the predicted physicochemical properties and biological activities is warranted to

fully elucidate the potential of 2-Fluoro-6-methoxyquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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